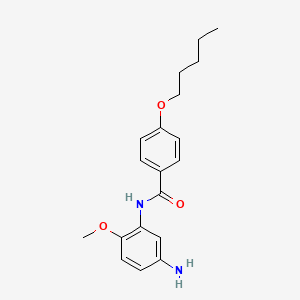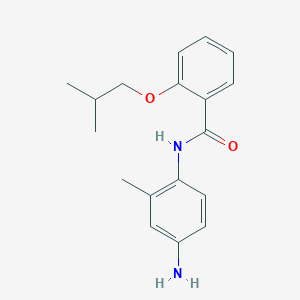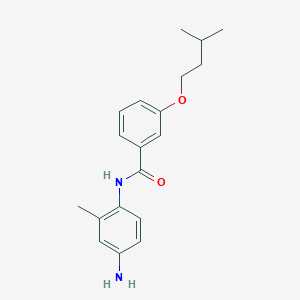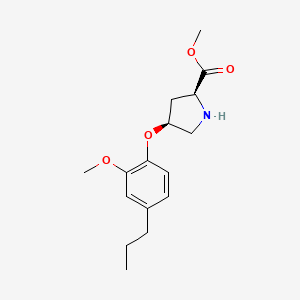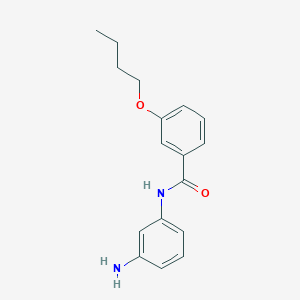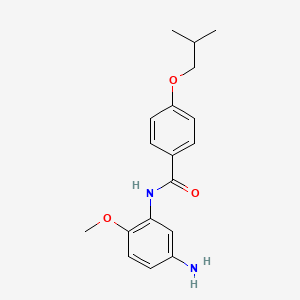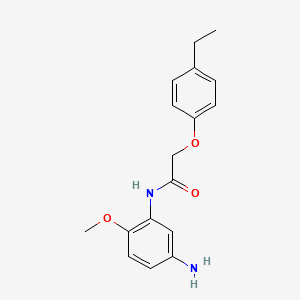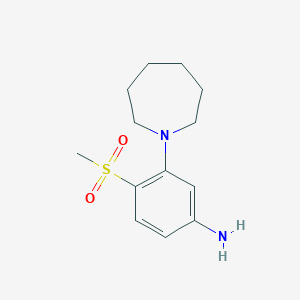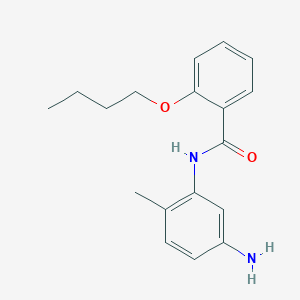
N-(5-Amino-2-methylphenyl)-2-butoxybenzamide
Übersicht
Beschreibung
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is a compound that crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Synthesis Analysis
This compound is an intermediate for the preparation of imatinib, which is an anticancer agent . A series of novel derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .Molecular Structure Analysis
The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is C16H15N5 . The average mass is 277.324 Da and the monoisotopic mass is 277.132751 Da .Chemical Reactions Analysis
A series of novel derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .Wissenschaftliche Forschungsanwendungen
Reductive Chemistry and Cytotoxicity
N-(5-Amino-2-methylphenyl)-2-butoxybenzamide, as part of novel bioreductive drugs, demonstrates selective toxicity for hypoxic cells through oxygen-inhibited enzymatic reduction. This process involves the reduction of nitro groups to corresponding amines or hydroxylamines, making these compounds particularly relevant in cancer research where hypoxic conditions within tumors can be exploited for therapeutic purposes. The reduction chemistry elucidates the generation of toxic products by hypoxic tumor cells, providing insights into potential therapeutic applications (Palmer et al., 1995).
Antimicrobial Activity and Structural Characterization
The structural characterization and antimicrobial activity of compounds similar to N-(5-Amino-2-methylphenyl)-2-butoxybenzamide reveal their potential in combating microbial infections. These compounds, through their unique structures, have shown better activity against a range of Gram-positive and Gram-negative bacteria compared to standard antibiotics. The detailed structural analysis, including X-ray diffraction and spectroscopic studies, aids in understanding the interaction mechanisms with microbial targets, suggesting applications in developing new antimicrobial agents (Cakmak et al., 2022).
NK1/NK2 Antagonist for Diverse Disorders
Compounds structurally related to N-(5-Amino-2-methylphenyl)-2-butoxybenzamide have been claimed for their utility in treating a wide array of disorders, including asthma, gastrointestinal diseases, pain, and depression, as NK1/NK2 antagonists. This highlights the broad therapeutic potential of such compounds beyond their cytotoxic and antimicrobial properties, opening avenues for research in diverse medical conditions (Norman, 2008).
Sigma-2 Receptor Probes
Research into sigma-2 receptors, which play a role in cancer and neurodegenerative diseases, has led to the development of novel benzamide analogs like N-(5-Amino-2-methylphenyl)-2-butoxybenzamide. These compounds, serving as sigma-2 receptor probes, facilitate the study of receptor distribution and function, contributing to the understanding of their role in disease pathology and the development of targeted therapies (Xu et al., 2005).
Kinesin Spindle Protein Inhibition
The exploration of kinesin spindle protein (KSP) inhibitors for cancer treatment has identified compounds with structural similarities to N-(5-Amino-2-methylphenyl)-2-butoxybenzamide. These inhibitors, by disrupting mitosis, lead to cell death in cancer cells, offering a novel approach to cancer therapy. The pharmacokinetic profiles and in vivo efficacy of such compounds underscore their potential as anticancer agents (Theoclitou et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-11-22-17-8-6-5-7-15(17)18(21)20-16-12-14(19)10-9-13(16)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZBHMTCBOGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-butoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



